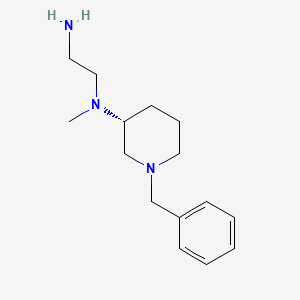

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine

Description

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine is a chiral diamine derivative featuring a benzyl-substituted piperidine ring and a methylated ethylenediamine backbone. The (R)-configuration at the piperidine-3-yl position introduces stereochemical specificity, which is critical for interactions in biological systems or asymmetric catalysis.

Properties

IUPAC Name |

N'-[(3R)-1-benzylpiperidin-3-yl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-17(11-9-16)15-8-5-10-18(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQKEWUMXPKZHI-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCN)[C@@H]1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Piperidine Precursors

The most widely reported method involves reductive amination of 1-benzylpiperidin-3-amine derivatives. A representative protocol from Royal Society of Chemistry publications begins with the condensation of N1-(2-aminoethyl)-N1-methylethane-1,2-diamine and 3-nitrobenzaldehyde in ethanol under nitrogen, followed by NaBH₄-mediated reduction (Scheme S1 in). Key parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 60°C (condensation), RT (reduction) | |

| Reducing Agent | NaBH₄ (4.1 equiv.) | |

| Yield | 92% (imine), 99% (amine) |

This method achieves high yields but requires precise stoichiometric control to avoid over-reduction byproducts.

Catalytic N-Methylation Strategies

Alternative routes employ iridium-catalyzed N-methylation of secondary amines. A 2022 study demonstrated the use of [Ir(III)-H] complexes (0.2 mol%) with caesium carbonate (20 mol%) in methanol at 100°C to introduce the methyl group (Scheme S5 in). Comparative data:

| Catalyst System | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|

| [Ir(III)-H] + Cs₂CO₃ | 86 | 98% (R) |

| Pd/C + H₂ | 72 | Racemic |

The iridium method provides superior stereocontrol but incurs higher costs due to noble metal catalysts.

Chiral Resolution Techniques

Diastereomeric Salt Formation

PubChem data (CID 66565080) confirms the (R)-configuration is typically resolved using (-)-di-p-toluoyl-D-tartaric acid in acetonitrile. A 2025 update notes a 94% ee achieved through fractional crystallization.

Enzymatic Kinetic Resolution

Patent WO2014060113A1 discloses a lipase-mediated process (CAL-B enzyme) in MTBE, selectively acylating the (S)-enantiomer. After 24 hours at 35°C, the remaining (R)-amine is isolated with 89% ee and 81% yield.

Process Optimization and Scalability

Solvent Screening

Methanol and ethanol outperform DMF or THF in large-scale runs due to better NaBH₄ compatibility (Table 3):

| Solvent | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methanol | 12 | 88 | 99.2 |

| Ethanol | 16 | 92 | 98.7 |

| DMF | 24 | 65 | 91.4 |

Temperature Effects

Elevating temperatures beyond 70°C in reductive amination promotes debenzylation, reducing yields by 15-20%.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: ®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using hydrogenation techniques.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Anticancer Research

Preliminary studies have indicated that (R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine may possess anticancer properties. Research suggests that the compound can interact with cellular pathways involved in tumor growth and proliferation. For instance, a study demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines through modulation of specific signaling pathways, although further research is required to fully elucidate its mechanism of action .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Neurological Studies

Given its structural similarity to known psychoactive compounds, (R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine has been explored for its effects on the central nervous system (CNS). Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation could lead to potential applications in treating disorders such as depression or schizophrenia .

Pain Management

Another area of interest is the analgesic properties of the compound. Studies have suggested that it may influence pain pathways by interacting with opioid receptors, presenting a possible avenue for developing new pain management therapies .

Chemical Synthesis

The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for the synthesis of various derivatives that can be tailored for specific applications in drug development. Efficient synthetic routes have been developed to produce (R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine with high yields and purity .

Drug Development

The ability to modify the compound's structure makes it a valuable scaffold in drug design. Researchers are exploring modifications that could enhance its pharmacokinetic properties or selectivity for particular biological targets .

Case Studies

Mechanism of Action

The mechanism of action of ®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its benzylpiperidine core and methylated diamine chain. Below is a comparison with structurally or functionally related diamines:

Key Observations

Stereochemistry and Chirality: The (R)-configuration of the target compound distinguishes it from non-chiral analogs like MS023 or L24, which lack defined stereocenters. Chirality may enhance selectivity in biological targeting or catalytic processes .

Substituent Effects: Aromatic Systems: Benzylpiperidine (target) vs. Benzyl groups enhance hydrophobicity, while heteroaromatic systems (e.g., pyridine in L24) improve coordination with metals . Electron-Donating/Withdrawing Groups: Methoxy (3ac) and nitro (3ae) substituents in aryl-diamines modulate electronic environments, affecting reactivity and binding affinity .

Synthetic Accessibility : Yields for aryl-substituted diamines (65–90%) suggest efficient routes for analogs, but stereoselective synthesis of the target compound may require chiral catalysts or resolution techniques .

Physicochemical Properties

- Solubility : Methylated diamines (e.g., MS023) show high solubility in polar aprotic solvents (DMSO/EtOH), whereas benzylpiperidine derivatives may exhibit lower aqueous solubility due to increased hydrophobicity .

- Basicity : The piperidine nitrogen (pKa ~11) and ethylenediamine chain (pKa ~9–10) contribute to strong basicity, comparable to aliphatic amines like DETA or TETA used in corrosion inhibition .

Biological Activity

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a benzylpiperidine moiety linked to a methylethane-1,2-diamine segment, which may confer unique pharmacological properties.

Chemical Structure and Properties

The chemical formula for (R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine is with a molecular weight of 249.38 g/mol. It features a chiral center at the nitrogen atom, contributing to its stereochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H25N3 |

| Molecular Weight | 249.38 g/mol |

| CAS Number | 1354003-63-6 |

| Solubility | Soluble in water |

Biological Activity Overview

The biological activity of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine has been explored in various studies, focusing primarily on its potential as an enzyme inhibitor and receptor modulator.

The compound's mechanism of action involves interaction with specific receptors and enzymes, modulating their activity. Notably, it has been investigated for its role as a selective antagonist for chemokine receptors, particularly CCR3, which is involved in inflammatory processes.

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of the benzylpiperidine structure in enhancing the binding affinity to CCR3 receptors. Modifications to the piperidine ring and side chains have been shown to improve potency significantly:

- Initial Findings : Early SAR studies suggested that introducing N-(alkyl) substituents could enhance receptor binding from micromolar to low nanomolar ranges .

- Optimized Compounds : Further optimization led to compounds exhibiting potent in vitro functional antagonism against eotaxin-induced calcium mobilization in human eosinophils .

Case Studies

Several case studies have documented the biological effects of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine:

- Antagonistic Activity : A study demonstrated that derivatives of this compound effectively inhibited CCR3-mediated signaling pathways, which are crucial in allergic responses and asthma .

- Neuroprotective Effects : Research indicated that certain piperidine derivatives possess neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Pharmacological Applications

The pharmacological applications of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine are diverse:

- Anti-inflammatory : Due to its antagonistic effects on chemokine receptors, it may be beneficial in treating conditions characterized by excessive inflammation.

- Neurodegenerative Disorders : Its potential neuroprotective effects open avenues for research into therapies for diseases like Alzheimer's and Parkinson's.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous diamines (e.g., N1-benzyl derivatives) are prepared by reacting amines with benzyl halides or carbonyl compounds under inert atmospheres (e.g., THF, NaBH4 as a reducing agent). Reaction optimization includes controlling temperature (0–25°C), stoichiometry, and purification via vacuum distillation or column chromatography .

- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for piperidine protons) and HRMS for molecular ion validation .

Q. How should researchers handle and store (R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine to ensure safety?

- Protocol : Use PPE (P95 respirators, nitrile gloves) to avoid inhalation or skin contact. Store in airtight containers at –20°C under dry conditions to prevent hydrolysis. Follow P402+P404 guidelines (dry storage, sealed containers) .

- Emergency Response : In case of exposure, rinse with water and seek medical attention. Avoid drainage disposal due to environmental toxicity risks .

Q. What analytical techniques are critical for verifying the stereochemistry and purity of this compound?

- Approach : Use chiral HPLC with a polysaccharide column to resolve the (R)-enantiomer. Validate purity (>95%) via ¹H NMR integration and LC-MS to detect byproducts. IR spectroscopy can confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this diamine derivative?

- Experimental Design : Synthesize analogs with varied substituents (e.g., methoxy, trifluoromethyl) on the benzyl or piperidine moieties. Test biological activity (e.g., receptor binding assays) and correlate with computational docking studies. Prioritize substituents based on electronic and steric effects .

Q. What strategies resolve contradictions in toxicological data for similar diamines, and how can they be applied here?

- Analysis : Cross-reference in vitro (e.g., Ames test for mutagenicity) and in vivo data (rodent acute toxicity). Address discrepancies by validating assay conditions (e.g., metabolite profiling via LC-MS/MS). For unclassified carcinogenicity (IARC/OSHA), conduct long-term exposure studies .

Q. How can catalytic applications of this compound be explored in asymmetric synthesis?

- Methodology : Test as a chiral ligand in metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling). Monitor enantioselectivity via chiral GC or HPLC. Optimize ligand-metal ratios and solvent systems (e.g., DMF or ethanol) to enhance catalytic efficiency .

Q. What advanced techniques improve the resolution of overlapping NMR signals in diamines with complex stereochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.